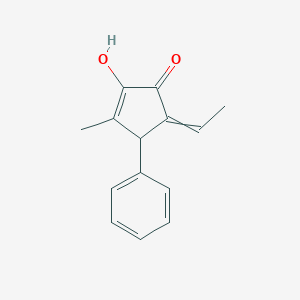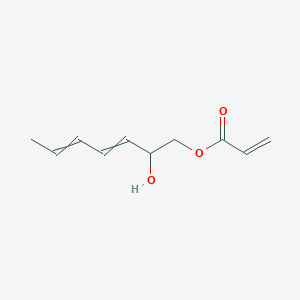![molecular formula C19H23NS B14216598 3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine CAS No. 830320-15-5](/img/structure/B14216598.png)
3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a phenylsulfanyl group and an oct-1-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-1-yl chain can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated octyl derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring may also play a role in binding to specific proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine: Unique due to the combination of the phenylsulfanyl group and the oct-1-en-1-yl chain.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents, such as halogenated pyridines or pyridine carboxylic acids.
Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups attached to different aromatic or aliphatic backbones.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
830320-15-5 |
|---|---|
Fórmula molecular |
C19H23NS |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
3-(2-phenylsulfanyloct-1-enyl)pyridine |
InChI |
InChI=1S/C19H23NS/c1-2-3-4-6-13-19(15-17-10-9-14-20-16-17)21-18-11-7-5-8-12-18/h5,7-12,14-16H,2-4,6,13H2,1H3 |
Clave InChI |
DUVSYMJBSMMRLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
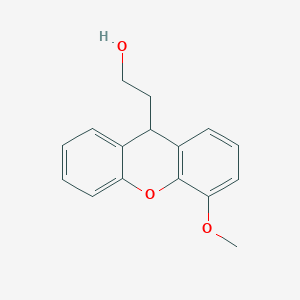
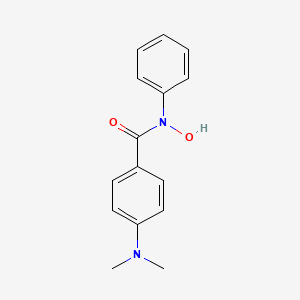
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
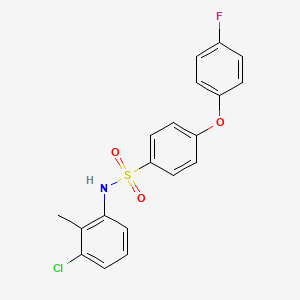
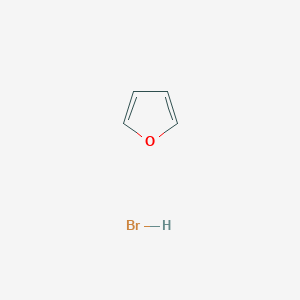

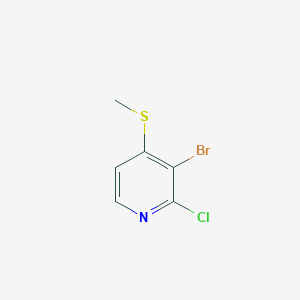
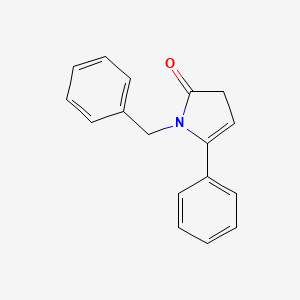

![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
